molecular formula C13H12N2O2 B2813126 N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine CAS No. 2380069-74-7

N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine

Cat. No.: B2813126
CAS No.: 2380069-74-7
M. Wt: 228.251
InChI Key: AESXYHUMVBEFQC-UHFFFAOYSA-N
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Description

N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine is a heterocyclic compound that features a benzoxazole ring fused with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminobenzoxazole with 3-furylacetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Benzoxazoline derivatives.

    Substitution: Halogenated or nitro-substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The furan and benzoxazole rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Furan-2-yl)ethyl]-1,3-benzoxazol-2-amine
  • N-[2-(Thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine
  • N-[2-(Pyridin-3-yl)ethyl]-1,3-benzoxazol-2-amine

Uniqueness

N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it a valuable subject for further research.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-4-12-11(3-1)15-13(17-12)14-7-5-10-6-8-16-9-10/h1-4,6,8-9H,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESXYHUMVBEFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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